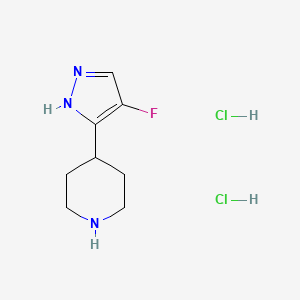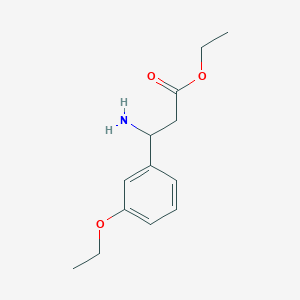![molecular formula C12H15BrN2O4 B13508120 Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a tert-butoxycarbonyl (Boc) protected amino group at the 4-position, and a methyl ester group at the 2-position of the pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate typically involves multiple steps:
Bromination: The starting material, 4-amino-2-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Protection of the Amino Group: The amino group at the 4-position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., sodium hydroxide).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Deprotection: 5-bromo-4-aminopyridine-2-carboxylate.
Ester Hydrolysis: 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid.
科学的研究の応用
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the development of probes and inhibitors for studying enzyme activity and protein interactions.
Material Science: The compound is used in the preparation of functional materials, such as polymers and ligands for catalysis.
作用機序
The mechanism of action of Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 5-chloro-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate: Chlorine instead of bromine at the 5-position.
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate: Different position of the ester group.
Uniqueness
Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for selective functionalization, while the Boc-protected amino group provides a handle for further modifications.
特性
分子式 |
C12H15BrN2O4 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
methyl 5-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17) |
InChIキー |
MSQSIOUJVYQJBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


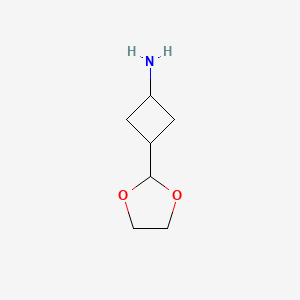
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
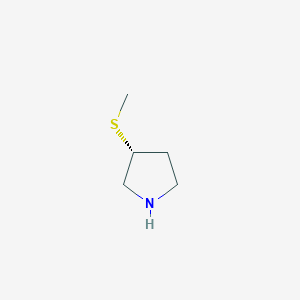
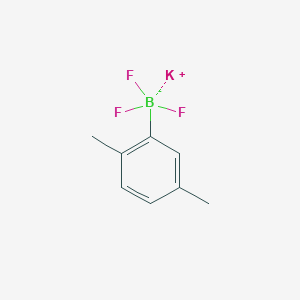
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
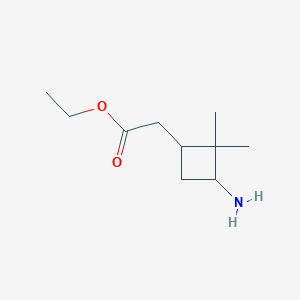
![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
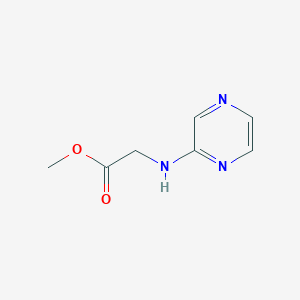
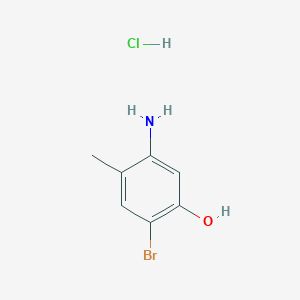
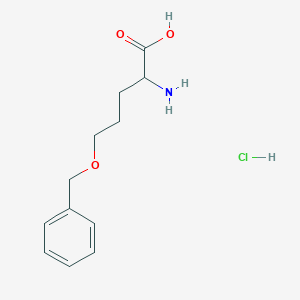
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
